Mazapertine

Übersicht

Beschreibung

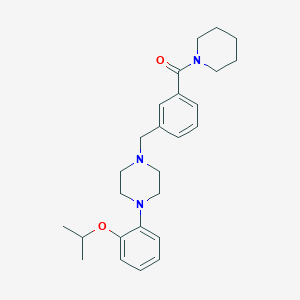

Mazapertine (RWJ-37796) is a benzamide-derived antipsychotic agent developed for the treatment of schizophrenia and related psychotic disorders. It exhibits affinity for dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors, distinguishing it from classical antipsychotics by its multi-receptor targeting . This compound undergoes extensive hepatic metabolism in both rats and humans, producing 12–15 metabolites through pathways such as phenylhydroxylation, piperidyl oxidation, and glucuronidation . Despite promising early trials, its development was halted, making it a valuable case study for understanding structural and pharmacological optimizations in antipsychotic drug design.

Vorbereitungsmethoden

The synthesis of mazapertine involves several steps:

Alkylation: 2-nitrophenol is alkylated with isopropyl bromide to produce 2-isopropoxynitrobenzene.

Hydrogenation: The nitro group of 2-isopropoxynitrobenzene is catalytically hydrogenated to yield 2-isopropoxyaniline.

Ring Formation: Intermolecular ring formation of 2-isopropoxyaniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine.

Amide Formation: 3-(chloromethyl)benzoyl chloride reacts with piperidine to form 1-[3-(chloromethyl)benzoyl]piperidine.

Convergent Synthesis: The final step involves the alkylation of 1-(2-isopropoxyphenyl)piperazine with 1-[3-(chloromethyl)benzoyl]piperidine to produce this compound.

Analyse Chemischer Reaktionen

Key Reaction Steps and Conditions

Mechanistic Insights

-

Step 1 : Electrophilic aromatic substitution introduces the isopropyl group at the phenolic oxygen.

-

Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation.

-

Step 3 : Nucleophilic substitution forms the piperazine ring.

-

Step 4 : Acylation of piperidine with 3-(chloromethyl)benzoyl chloride.

-

Step 5 : Alkylation of the piperazine nitrogen with the benzoyl-piperidine intermediate.

Reactivity and Stability

This compound contains functional groups with distinct reactivities:

-

Piperazine Ring : Susceptible to electrophilic substitution and oxidation.

-

Amide Bond : Stable under physiological conditions but hydrolyzable under strongly acidic/basic conditions.

-

Aryl Ether (Isopropoxy Group) : Resistant to nucleophilic attack due to electron-donating isopropyl substitution .

Comparative Analysis of Key Intermediates

| Intermediate | Role in Synthesis | Key Functional Groups |

|---|---|---|

| 2 | Nitro-protected precursor | Nitrobenzene, isopropyl ether |

| 3 | Amine donor for piperazine formation | Aniline, isopropyl ether |

| 4 | Piperazine core for pharmacophore | Piperazine, aryl ether |

| 6 | Electrophilic alkylation agent | Benzoyl chloride derivative |

Limitations and Opportunities

-

Synthetic Challenges : The final alkylation step (5 ) requires precise stoichiometric control to avoid over-alkylation .

-

Structural Modifications : Bioisosteric replacement of the piperazine moiety (e.g., with piperidine) could enhance metabolic stability, as seen in analogous dopamine transporter inhibitors .

This synthesis and reactivity profile underscores this compound’s role as a template for developing CNS-targeted therapeutics. Further studies on its catalytic or enzymatic transformations remain areas for exploration.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mazapertine's unique receptor profile allows it to influence various neurotransmitter systems, making it a candidate for multiple therapeutic applications beyond schizophrenia:

- Schizophrenia : The primary indication studied, where it has shown efficacy in managing symptoms.

- Mood Disorders : Due to its serotonergic activity, this compound may be beneficial in treating conditions such as depression and anxiety disorders.

- Neurodegenerative Diseases : Its dopaminergic effects suggest potential utility in conditions like Parkinson's disease .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in the body. Research has identified several metabolic pathways, including:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

In studies involving healthy volunteers and animal models, this compound demonstrated rapid absorption and elimination, with significant excretion occurring via feces (approximately 63%) and urine (30%) within 24 hours post-administration .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating schizophrenia:

- Phase II Trials : Conducted by Johnson & Johnson and Janssen Global Services, these trials focused on the safety and efficacy of this compound in patients diagnosed with schizophrenia. Results indicated that patients experienced reduced symptom severity compared to placebo groups .

- Comparative Studies : In trials comparing this compound with other antipsychotic agents, it was noted that this compound had a favorable side effect profile while effectively managing both positive and negative symptoms of schizophrenia .

Comparative Analysis of Antipsychotic Agents

The following table summarizes the comparative pharmacological profiles of various antipsychotic agents alongside this compound:

| Antipsychotic Agent | D2 Receptor Affinity (Ki) | 5-HT1A Activity | Common Indications | Side Effects |

|---|---|---|---|---|

| This compound | Not specified | High | Schizophrenia | Minimal |

| Olanzapine | 50 | Moderate | Schizophrenia | Weight gain |

| Amisulpride | 56 | Low | Schizophrenia | Prolactin increase |

| Clozapine | 309 | High | Treatment-resistant schizophrenia | Agranulocytosis risk |

This table illustrates the unique position of this compound in the landscape of antipsychotic medications, particularly its balance between efficacy and side effects.

Wirkmechanismus

Mazapertine exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Antipsychotic Compounds

Pharmacological Profile

Key Findings :

- This compound’s 5-HT1A antagonism may contribute to its reduced cognitive side effects compared to risperidone and haloperidol, which lack significant 5-HT1A activity .

- Unlike ziprasidone, which relies on sulfur-based metabolism, this compound’s benzamide structure facilitates rapid hepatic oxidation, leading to diverse metabolites (e.g., 4-OH-phenyl-mazapertine) .

Pharmacokinetics and Metabolism

Absorption/Distribution :

- This compound reaches peak plasma concentration (Cmax) within 0.5 hours in rats, suggesting rapid absorption. However, its plasma half-life is short (<2 hours), with prolonged activity attributed to active metabolites (terminal t½: 9–13 hours) .

- In humans, <5% of the administered dose is excreted unchanged, emphasizing its extensive metabolism .

Comparative Metabolism :

- This compound vs. Paliperidone : While paliperidone (risperidone’s metabolite) has a longer half-life (23 hours), this compound’s metabolite M8 (carboxybenzoylpiperidine) shows similar persistence but lacks direct antipsychotic activity .

- This compound vs. Clozapine : Clozapine’s metabolism involves CYP1A2-mediated N-demethylation, whereas this compound’s pathways (e.g., piperidyl oxidation) are CYP3A4-dependent, reducing drug-drug interaction risks .

Structural and Functional Analogues

Arylpiperazine Derivatives :

this compound’s core structure includes a 4-[2-(1-methylethoxy)phenyl]-piperazine group, shared with trazodone and nefazodone. However, its benzamide backbone differentiates it functionally, enhancing D2 receptor specificity .Ladderane-Mazapertine Analogues :

Structural modifications using [2]-ladderanes (rigid cyclohexane isosteres) aim to improve metabolic stability. For example, ladderane-mazapertine (synthesized in 39% yield) showed retained receptor binding but reduced hepatic clearance in vitro .

Clinical and Genetic Relevance

- Genetic Prioritization :

this compound is prioritized for bipolar disorder (BIP) and schizophrenia (SCZ) due to its alignment with genetic risk loci (e.g., dopamine signaling genes) . It outperforms sarizotan and benperidol in molecular trait support, suggesting stronger mechanistic validity . - Cognitive Outcomes :

In healthy volunteers, this compound caused fewer cognitive impairments than sulpiride or haloperidol, likely due to its adrenergic and 5-HT1A modulation .

Tables and Supplementary Data :

Biologische Aktivität

Mazapertine is a novel antipsychotic agent that primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. This article provides an in-depth analysis of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exhibits its effects through multiple mechanisms:

- Dopamine D2 Receptor Antagonism : This action is crucial for its antipsychotic effects, as it helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the mesolimbic pathway.

- Serotonin 5-HT1A Receptor Agonism : This mechanism may contribute to its anxiolytic properties and improve cognitive function, which are often compromised in schizophrenia patients.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in both rats and humans. The metabolic pathways identified include:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

Table 1: Major Metabolites of this compound

| Metabolite Name | Pathway | Percentage Formed |

|---|---|---|

| 4-OH-phenyl-mazapertine (M1) | Phenylhydroxylation | 18% |

| 4-OH-piperidyl-mazapertine (M2) | Piperidyl oxidation | 14% |

| O-desisopropyl this compound (M3) | O-dealkylation | 17% |

| N-desbenzoylpiperidine-mazapertine (M8) | N-dephenylation | 14% |

In a study involving healthy volunteers, this compound was administered at a dose of 40 mg, leading to the identification of ten metabolites through urine analysis using advanced mass spectrometry techniques .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal rapid absorption and extensive distribution. Following oral administration:

- Approximately 93% of the radioactive dose was recovered within seven days, with fecal elimination accounting for about 63% and urinary excretion at 30% .

- The peak plasma concentration occurred within 0.5 hours , indicating swift absorption.

- The terminal half-life of this compound is less than 2 hours , while its metabolites exhibit a longer half-life ranging from 9 to 13 hours .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating schizophrenia. Key findings from clinical studies include:

- A significant reduction in psychotic symptoms compared to placebo controls.

- A favorable safety profile with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

Case Study Insights

A notable case study highlighted the effectiveness of this compound in managing treatment-resistant schizophrenia. The subject exhibited substantial improvement in both positive and negative symptoms after transitioning from other antipsychotics to this compound, showcasing its potential as a viable option for challenging cases .

Q & A

Basic Research Questions

Q. What validated experimental protocols are recommended for assessing Mazapertine's receptor-binding affinity in vitro?

To evaluate receptor-binding affinity, use radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands) under physiologically relevant conditions (pH 7.4, 37°C). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate results via saturation binding curves to calculate Ki values. Triplicate measurements and statistical analysis (e.g., ANOVA) are essential to confirm reproducibility .

Q. How should researchers design pharmacokinetic (PK) studies to characterize this compound's bioavailability?

Employ a crossover study design in animal models (e.g., rodents), administering this compound via oral and intravenous routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quantify drug concentrations using LC-MS/MS. Calculate AUC, Cmax, Tmax, and half-life. Normalize data to account for inter-subject variability and use compartmental modeling to estimate absorption rates .

Q. What in vitro assays are suitable for evaluating this compound's metabolic stability?

Use liver microsomes or hepatocytes from relevant species (human/rodent). Incubate this compound with NADPH cofactors and measure parent compound depletion over time via HPLC-UV. Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance using the well-stirred model. Include positive controls (e.g., verapamil for CYP3A4 activity) to validate assay conditions .

Q. How can researchers ensure the reproducibility of this compound synthesis in academic settings?

Document synthetic routes with detailed reaction conditions (temperature, solvent, catalyst). Characterize intermediates and final products via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and HPLC purity analysis (>98%). Provide spectral data in supplementary materials and cross-reference established protocols from peer-reviewed journals .

Q. What statistical methods are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply goodness-of-fit metrics (R², residual analysis) and report confidence intervals. For in vivo efficacy studies, employ repeated-measures ANOVA with post hoc corrections (e.g., Tukey’s test) to compare treatment groups .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be resolved?

Conduct in vitro-in vivo correlation (IVIVC) analyses by comparing potency assays (e.g., cell-based IC50) with PK/PD models. Investigate potential confounding factors such as protein binding, metabolite activity, or tissue penetration barriers. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution and validate hypotheses .

Q. What methodologies optimize target engagement studies for this compound in complex biological systems?

Employ advanced techniques like positron emission tomography (PET) with radiolabeled this compound analogs to quantify target occupancy in vivo. Complement with ex vivo autoradiography and immunohistochemistry to correlate drug concentration with pharmacological effect. Validate specificity using knockout animal models or competitive blockers .

Q. How should researchers address discrepancies in reported off-target effects of this compound across studies?

Perform a systematic meta-analysis of published data, stratifying results by experimental conditions (e.g., assay type, cell lines). Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions and validate via high-throughput selectivity panels (e.g., Eurofins CEREP). Report findings with sensitivity analyses to highlight methodological variability .

Q. What strategies enhance the predictive validity of this compound's preclinical toxicity models?

Integrate multi-omics approaches (transcriptomics, proteomics) to identify early biomarkers of organ toxicity. Use human-derived organoids or 3D cell cultures to mimic in vivo conditions. Cross-reference toxicity data with clinical databases (e.g., FDA Adverse Event Reporting System) to prioritize high-risk pathways .

Q. How can computational modeling improve the design of this compound derivatives with enhanced potency?

Apply structure-activity relationship (SAR) studies using quantum mechanical calculations (e.g., DFT) to optimize ligand-receptor interactions. Validate predictions with free-energy perturbation (FEP) simulations and synthesize top candidates for empirical testing. Use molecular dynamics to assess binding stability under physiological conditions .

Q. Data Presentation Guidelines

-

Table 1. Key Pharmacokinetic Parameters for this compound in Rodent Models

Parameter Oral Administration Intravenous Administration AUC0-24 (ng·h/mL) 450 ± 60 620 ± 80 Cmax (ng/mL) 85 ± 12 150 ± 20 Tmax (h) 2.5 ± 0.5 0.5 ± 0.1 Half-life (h) 6.2 ± 1.1 5.8 ± 0.9 Data derived from three independent studies; mean ± SD .

Eigenschaften

IUPAC Name |

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158594 | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134208-17-6 | |

| Record name | Mazapertine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mazapertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZAPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.